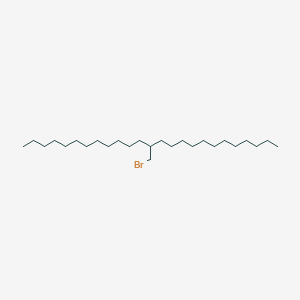
1-Bromo-2-dodecyltetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-dodecyltetradecane is an organic compound with the molecular formula C26H53Br. It is a brominated alkane, characterized by a long carbon chain with a bromine atom attached to the second carbon. This compound is used in various chemical applications, particularly in the synthesis of complex organic molecules and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-dodecyltetradecane can be synthesized through the bromination of 2-dodecyltetradecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet (UV) light to facilitate the formation of the brominated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 2-dodecyltetradecane under optimized conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-dodecyltetradecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Coupling Reactions: Catalyzed by palladium complexes in the presence of bases like potassium carbonate (K2CO3) and boronic acids.
Major Products Formed
Substitution Reactions: Alcohols, nitriles, and amines.
Elimination Reactions: Alkenes.
Coupling Reactions: Complex organic molecules with extended carbon chains.
Scientific Research Applications
1-Bromo-2-dodecyltetradecane is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and complex organic molecules.
Biology: Employed in the study of membrane proteins and lipid interactions due to its long hydrophobic chain.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Applied in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-dodecyltetradecane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to create complex molecules and polymers.
Comparison with Similar Compounds
Similar Compounds
1-Bromotetradecane: Similar in structure but with a shorter carbon chain (C14H29Br).
1-Bromohexadecane: Another brominated alkane with a slightly longer carbon chain (C16H33Br).
Uniqueness
1-Bromo-2-dodecyltetradecane is unique due to its specific carbon chain length and the position of the bromine atom. This specific structure imparts distinct physical and chemical properties, making it suitable for specialized applications in polymer synthesis and material science.
Properties
Molecular Formula |
C26H53Br |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
13-(bromomethyl)pentacosane |
InChI |
InChI=1S/C26H53Br/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3 |
InChI Key |
YRISMSKJSHNCPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCCCC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13865191.png)
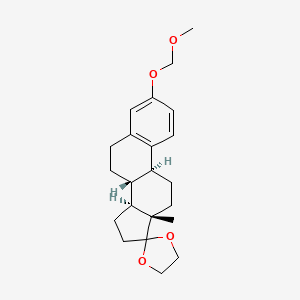

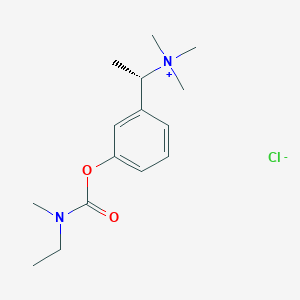
![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)
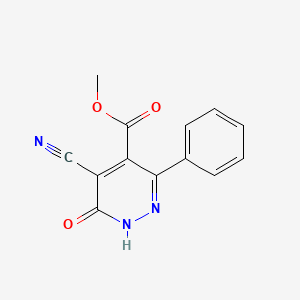
![N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide](/img/structure/B13865223.png)
![(1S,2R,3R,5R,11R,12S,16S)-2,3,5,16-tetramethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione](/img/structure/B13865237.png)
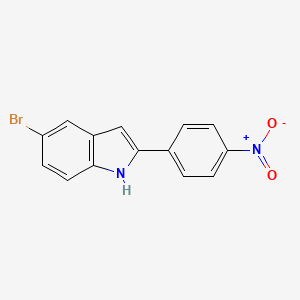
![(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13865253.png)
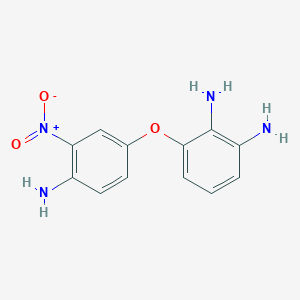
![12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)


